N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine
Description
Molecular Architecture and Bonding Patterns
The molecular architecture of this compound consists of two distinct aromatic systems connected through a central nitrogen atom, creating a diarylamine framework with asymmetric substitution patterns. The compound features a 3-cyanophenyl moiety where the cyano group (-CN) is positioned at the meta position relative to the amino nitrogen, and a 4-methoxyphenyl group with the methoxy substituent (-OCH3) located at the para position. This arrangement creates a unique electronic environment where the electron-withdrawing nature of the cyano group contrasts with the electron-donating properties of the methoxy group, establishing a push-pull electronic system across the molecular framework.
The central nitrogen atom adopts a pyramidal geometry, facilitating conjugation between the two aromatic systems while maintaining the potential for conformational flexibility around the carbon-nitrogen bonds. The cyano functional group contributes significant electrophilic character to one aromatic ring, with the carbon-nitrogen triple bond exhibiting characteristic bonding patterns typical of nitrile groups. Conversely, the methoxy group enhances electron density on the opposing aromatic ring through resonance donation, creating a dipolar character across the entire molecular structure.
Table 1: Key Structural Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C14H12N2O | |
| Molecular Weight | 224.26 g/mol | |
| CAS Number | 458550-48-6 | |
| IUPAC Name | 3-(4-methoxyanilino)benzonitrile | |
| InChI Key | YGKSTQAVTJYOJT-UHFFFAOYSA-N |
The bonding patterns within the molecule demonstrate characteristic features of conjugated systems, with the aromatic rings maintaining planarity while the central nitrogen allows for potential rotation around the aryl-nitrogen bonds. The cyano group's linear geometry contrasts with the tetrahedral arrangement around the methoxy carbon, creating distinct steric and electronic environments within the same molecule. This asymmetric substitution pattern results in a permanent dipole moment that influences both intermolecular interactions and solubility characteristics in various solvent systems.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound reveals distinctive signatures corresponding to its unique functional groups and aromatic systems. Infrared spectroscopy demonstrates characteristic absorption patterns that confirm the presence of key functional groups, with the cyano stretch appearing at approximately 2225 wavenumbers, consistent with aromatic nitrile compounds. The aromatic carbon-carbon stretching vibrations appear in the typical range of 1600-1500 wavenumbers, while the methoxy group contributions manifest through carbon-oxygen stretching around 1250 wavenumbers and carbon-hydrogen stretching in the 2800-3000 wavenumber region.
Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of individual atoms within the molecular framework. Proton nuclear magnetic resonance spectra typically show distinct aromatic proton signals in the 6.8-7.6 parts per million range, with the methoxy group protons appearing as a singlet around 3.8 parts per million. The aromatic protons on the cyanophenyl ring experience deshielding effects due to the electron-withdrawing cyano group, while those on the methoxyphenyl ring show characteristic splitting patterns influenced by the electron-donating methoxy substituent.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the cyano carbon as a distinctive signal around 118-120 parts per million, while the methoxy carbon appears around 55 parts per million. The aromatic carbon signals distribute across the 110-160 parts per million range, with specific chemical shifts reflecting the electronic influence of the respective substituents on each aromatic system.
Table 2: Spectroscopic Characteristics
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 224, consistent with the calculated molecular weight. Fragmentation patterns typically show loss of the methoxy group (31 mass units) and formation of characteristic aromatic fragments that support the proposed molecular structure. The base peak often corresponds to the cyanophenyl fragment, reflecting the stability of this aromatic system under ionization conditions.
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of structurally related compounds provide valuable insights into the preferred conformational arrangements and intermolecular packing patterns of diarylamine systems containing cyano and methoxy substituents. Studies on analogous benzothienopyran derivatives incorporating similar substitution patterns demonstrate that aromatic systems tend to adopt near-planar conformations with specific dihedral angles that optimize electronic conjugation while minimizing steric hindrance. The crystal structure analysis of 2-amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran reveals that the fused ring system maintains planarity with maximum deviation of 0.060 angstroms, while the methoxyphenyl ring adopts a nearly perpendicular orientation with a dihedral angle of 83.65 degrees.
Intermolecular interactions in crystalline phases typically involve hydrogen bonding patterns that stabilize the three-dimensional lattice structure. Related compounds demonstrate formation of centrosymmetric dimeric units through nitrogen-hydrogen to nitrogen hydrogen bonds, with additional stabilization provided by nitrogen-hydrogen to oxygen interactions. These hydrogen bonding networks create tape-like structures that propagate through the crystal lattice, with further stabilization achieved through carbon-hydrogen to nitrogen interactions and pi-pi stacking between aromatic rings.
Table 3: Crystallographic Parameters for Related Compounds
Conformational analysis suggests that the nitrogen atom's pyramidal geometry allows for rotation around the aryl-nitrogen bonds, potentially leading to multiple conformational isomers in solution. The energy barriers for rotation around these bonds are influenced by the electronic nature of the substituents, with the electron-withdrawing cyano group potentially stabilizing certain conformations through electronic delocalization effects. Computational studies on related systems indicate that planar or near-planar conformations are generally favored due to enhanced conjugation, although solvent effects and intermolecular interactions can influence the preferred conformational populations.
Computational Chemistry Insights (Density Functional Theory, Molecular Orbital Theory)
Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound, revealing the distribution of electron density and the nature of frontier molecular orbitals that govern its chemical reactivity. Computational studies using the B3LYP functional with 6-311G(d,p) basis sets on related diarylamine systems demonstrate significant electronic delocalization across the aromatic frameworks, with particular emphasis on the role of substituent effects in modulating electronic properties. The electron-withdrawing cyano group creates regions of positive electrostatic potential, while the electron-donating methoxy group generates areas of enhanced electron density, establishing a clear electronic asymmetry within the molecular framework.
Molecular orbital analysis reveals that the highest occupied molecular orbital typically exhibits significant contribution from the methoxyphenyl ring, reflecting the electron-rich nature of this aromatic system due to the methoxy substituent's electron-donating properties. Conversely, the lowest unoccupied molecular orbital shows substantial localization on the cyanophenyl portion, consistent with the electron-accepting character of the cyano group. This orbital distribution pattern suggests that electronic excitation processes would involve charge transfer from the methoxyphenyl to the cyanophenyl moiety, creating an intramolecular charge-transfer excited state.
The calculated dipole moment for similar diarylamine compounds ranges from 4 to 5 Debye units, indicating substantial molecular polarity that influences solubility characteristics and intermolecular interactions. This significant dipole moment arises from the asymmetric distribution of electron density caused by the contrasting electronic effects of the cyano and methoxy substituents. The polarity has important implications for the compound's behavior in different solvent environments and its potential for specific molecular recognition processes.
Table 4: Computational Properties
Vibrational frequency calculations confirm the presence of characteristic modes associated with the cyano and methoxy functional groups, with the cyano stretching frequency computed around 2200-2250 wavenumbers, in excellent agreement with experimental infrared observations. The methoxy group vibrations appear in their expected ranges, with carbon-oxygen stretching and carbon-hydrogen bending modes showing typical frequency patterns for aromatic methoxy substituents. These computational predictions provide valuable validation for experimental spectroscopic assignments and support the proposed molecular structure.
The electronic structure calculations also reveal insights into the compound's potential reactivity patterns, with nucleophilic attack likely to occur at positions activated by the electron-withdrawing cyano group, while electrophilic substitution reactions would be favored on the electron-rich methoxyphenyl ring. The calculated atomic charges demonstrate significant charge separation within the molecule, with the nitrogen atoms bearing partial negative charges and the carbon atoms adjacent to the cyano group showing positive character, consistent with the expected electronic effects of these functional groups.
Properties
IUPAC Name |
3-(4-methoxyanilino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-14-7-5-12(6-8-14)16-13-4-2-3-11(9-13)10-15/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKSTQAVTJYOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654195 | |
| Record name | 3-(4-Methoxyanilino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458550-48-6 | |
| Record name | 3-(4-Methoxyanilino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes findings from various studies that explore its biological activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound this compound features two distinct aromatic substituents: a cyanophenyl group and a methoxyphenyl group. The presence of these substituents is crucial for its biological activity, influencing both its pharmacodynamics and pharmacokinetics.
Antitumor Activity
Research indicates that derivatives of N-(4-methoxyphenyl) amines exhibit promising antitumor activity. For instance, compounds similar to this compound were evaluated for their cytotoxic effects against various human tumor cell lines. Notably, derivatives demonstrated GI50 values ranging from 1.55 to 2.20 μM, indicating potent cytotoxicity against cancer cells such as A549 (lung cancer) and DU145 (prostate cancer) .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| 1a | A549 | 2.40 |
| 1b | DU145 | 1.18 |
| 3a | KB | 1.55 |
| 3b | KB VIN | 2.03 |
The structural modifications in these compounds significantly impacted their potency, suggesting that the presence of specific substituents can enhance anticancer activity.
The mechanism by which this compound exerts its antitumor effects may involve interference with cellular proliferation pathways and induction of apoptosis in tumor cells. Studies have shown that certain derivatives are not substrates for P-glycoprotein, allowing them to bypass drug resistance mechanisms commonly seen in cancer therapies .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits notable antimicrobial activity. The structure-activity relationship studies have highlighted that modifications on the phenyl rings can significantly influence antibacterial efficacy against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| 44 | E. coli | 4.69 |
| 45 | S. aureus | 5.64 |
| 46 | P. aeruginosa | 11.29 |
These findings suggest that the introduction of electron-donating or withdrawing groups on the phenyl rings can enhance antibacterial activity .
Study on Antitumor Efficacy
A study conducted on a series of N-alkyl-N-(4-methoxyphenyl) derivatives revealed that compounds with a methoxy group at the para position showed superior cytotoxicity compared to those with other substituents . The study concluded that the methoxy group plays a critical role in enhancing the interaction between the compound and its biological targets.
Investigation into Antimicrobial Properties
Another study focused on the antimicrobial properties of related compounds demonstrated significant inhibition against various bacterial strains, with MIC values indicating effective concentrations for treatment . The research highlighted how specific substitutions could lead to improved antimicrobial efficacy.
Scientific Research Applications
Medicinal Chemistry Applications
N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine is primarily investigated for its potential pharmaceutical properties. The compound's structure suggests it may serve as a precursor or intermediate in the synthesis of bioactive molecules.
Anticancer Activity
Research indicates that derivatives of this compound can exhibit anticancer properties. For instance, studies involving similar aniline derivatives have shown promising results against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The presence of the methoxy group is hypothesized to enhance the lipophilicity and bioavailability of these compounds, facilitating their passage through the blood-brain barrier .
Synthesis and Chemical Properties
The synthesis of this compound typically involves palladium-catalyzed C–N cross-coupling reactions, which are efficient for generating aniline derivatives . The compound has been synthesized using various methods, including:
- Nucleophilic Addition : Utilizing potassium isocyanate for the formation of N-substituted ureas, demonstrating high yields and purity .
- Catalyst-Free Methods : Recent advancements have highlighted scalable synthesis approaches that do not require organic solvents, making them more environmentally friendly .
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science:
Organic Electronics
The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a hole transport material can enhance device performance by improving charge mobility .
Sensors
Due to its unique structural features, this compound can be utilized in the development of sensors for detecting specific analytes. Its functional groups allow for selective interactions with target molecules, making it a candidate for chemical sensors .
Case Studies and Experimental Findings
Several studies have documented the synthesis and application of this compound:
- A study reported the successful synthesis of related compounds using a modified palladium catalyst system that improved yields significantly while maintaining selectivity for desired products .
- Another investigation explored the neuroprotective effects of similar derivatives in vitro and in vivo, providing preliminary data supporting their potential therapeutic use against Alzheimer's disease .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Comparison of N-(3-Cyanophenyl)-N-(4-Methoxyphenyl)amine and Analogues
| Compound Name | Substituents/R-Groups | Key Structural Features | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 3-CN, 4-OCH₃ | Diarylamine with polar cyano group | ~224.26 (estimated) |
| N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827) | Quinazoline core, 2-CH₃, 4-OCH₃ | Heterocyclic core with planar structure | 308.38 |
| N-[(1Z)-(2-Chloroquinolin-3-yl)methylene]-N-(4-methoxyphenyl)amine (CMPA) | 2-Cl-quinoline, 4-OCH₃ | Schiff base with chloroquinoline moiety | ~325.78 (estimated) |
| N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine | 4-OCH₃, 4-(C₅H₁₁O) | Diarylamine with alkoxy substituents | 299.42 |
Key Observations :
- Electronic Effects: The cyano group in the target compound enhances electron-withdrawing properties compared to alkoxy or methyl substituents in analogues like MPC-6827 () and N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine (). This may increase stability in oxidative environments but reduce solubility in polar solvents .
- Planarity: Quinoline (CMPA, ) and quinazoline (MPC-6827, ) cores introduce rigid, planar structures, favoring π-π stacking interactions absent in the non-heterocyclic target compound.
Preparation Methods
General Synthetic Route
The predominant method for synthesizing N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine involves the coupling of chlorinated aromatic substrates with substituted anilines through nucleophilic aromatic substitution. Specifically, 3-cyano-2,6-dichloropyridine or related chloropyridines react with N-substituted 4-methoxyanilines under basic conditions to form the diarylamine structure.
Reaction Conditions and Variations
-
- Chloropyridine derivatives (e.g., 3-cyano-2,6-dichloropyridine)
- N-methyl-4-methoxyaniline or related anilines
- Potassium carbonate as base
-
- tert-Butanol (t-BuOH) is commonly used as solvent.
- Reactions are conducted either at room temperature for 12–24 hours or under microwave irradiation at 120–160 °C for 10–30 minutes to accelerate the reaction.
-
- The presence of the cyano group (CN) as an electron-withdrawing substituent affects regioselectivity.
- When 3-cyano-2,6-dichloropyridine is treated with N-methyl-4-methoxyaniline, both 2- and 6-anilino substitution products form in a 1:2 ratio, indicating less selectivity due to the weak electron-withdrawing nature of the cyano group.
Example Synthesis
- The coupling of 3-cyano-2,6-dichloropyridine with N-methyl-4-methoxyaniline yields a mixture of 2- and 6-substituted anilino products.
- Subsequent methylation of intermediates with methyl iodide in the presence of sodium hydride in DMF at low temperature (0 °C) affords tertiary amines such as This compound derivatives.
- Hydrolysis or further functional group transformations (e.g., esterification, aminolysis) can be performed on intermediates to diversify the compound series.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield/Notes |
|---|---|---|---|
| Aromatic Nucleophilic Substitution | 3-cyano-2,6-dichloropyridine + N-methyl-4-methoxyaniline | t-BuOH, K2CO3, RT 12–24 h or microwave 120–160 °C, 10–30 min | Mixture of 2- and 6-substituted products (1:2 ratio) due to CN group; further methylation steps required |
| Solvent-free direct heating | 2,6-dichloro-3-nitropyridine + N-methyl-4-cyanoaniline | Direct heating, no solvent | Moderate yield (~37%) |
| Nanoparticle-supported catalysis (general for aromatic amines) | Aromatic amine precursors + malononitrile + aldehyde | Ultrasonic irradiation in EtOH | Efficient, green method; not specifically for title compound |
Detailed Research Findings and Analysis
- The electron-withdrawing cyano group influences regioselectivity in nucleophilic substitution, leading to less selectivity between chlorinated positions on the pyridine ring.
- Microwave irradiation improves reaction speed and can maintain or enhance yields compared to conventional heating.
- Subsequent methylation using methyl iodide and sodium hydride in DMF is effective for converting secondary amines to tertiary amines.
- Functional group transformations such as hydrolysis, aminolysis, and esterification enable further derivatization of the compound, expanding its chemical utility.
- The synthetic protocols are reproducible and scalable, suitable for producing sufficient quantities for biological evaluation or further chemical studies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, analogous structures (e.g., N-(4-methoxyphenyl)acetamide derivatives) were synthesized using NaOH-catalyzed reactions with carbon disulfide at 22°C, yielding 78–85% . Optimization may involve adjusting solvent polarity (e.g., chloroform for acylation reactions), temperature control, and stoichiometric ratios of amines and electrophiles. Characterization via elemental analysis, IR, and NMR is critical to confirm structural integrity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify aromatic protons and substituent effects (e.g., methoxy and cyano groups), IR spectroscopy to confirm functional groups (C≡N stretch at ~2200 cm⁻¹), and mass spectrometry for molecular ion validation. Cross-referencing with analogous compounds (e.g., N-(4-methoxyphenyl)thiazole derivatives) ensures accurate peak assignments .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Antifungal and antibacterial assays (e.g., against Fusarium oxysporum or Pectobacterium carotovorum) at concentrations ≤0.4% can be performed using agar diffusion methods, with inhibition zones ≥18 mm indicating high activity . For cytotoxicity, apoptosis induction assays (e.g., flow cytometry with Annexin V staining) are recommended, as seen in related quinazoline derivatives .
Advanced Research Questions
Q. How does the electronic nature of the 3-cyano and 4-methoxy substituents influence the compound’s reactivity and bioactivity?
- Methodological Answer : The electron-withdrawing cyano group enhances electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites), while the electron-donating methoxy group improves solubility and membrane permeability. Computational studies (DFT or molecular docking) can map electrostatic potentials and predict binding affinities. Comparative SAR studies on analogs (e.g., 2-Cl vs. 2-CH₃ substitutions in quinazolines) show that electron-deficient groups enhance apoptosis induction .
Q. What strategies resolve contradictory bioactivity data across different experimental models?
- Methodological Answer : Discrepancies (e.g., high antifungal activity in one study vs. low efficacy in another) may arise from variations in microbial strains, assay conditions, or compound purity. Standardize protocols using CLSI guidelines, validate purity via HPLC (>95%), and test in orthogonal assays (e.g., broth microdilution alongside agar diffusion). For example, sodium dithiocarbamate derivatives showed activity only at specific concentrations, highlighting dose-dependent effects .
Q. How can structural modifications improve blood-brain barrier (BBB) penetration for neurological applications?
- Methodological Answer : Introduce lipophilic groups (e.g., methyl or trifluoromethyl) to enhance logP values while maintaining molecular weight <500 Da. In related quinazolines, N-methylation improved BBB penetration by reducing hydrogen bonding capacity. In vivo pharmacokinetic studies (e.g., brain-to-plasma ratio measurements in rodent models) are essential for validation .
Q. What mechanistic insights explain this compound’s cardioprotective or anticancer activity?
- Methodological Answer : For cardioprotection, assess hypoxia-reoxygenation models in smooth muscle cells to measure reductions in contractile response (e.g., 30–50% inhibition vs. Levocarnitine). For anticancer activity, evaluate mitochondrial membrane depolarization and caspase-3 activation. In quinazoline analogs, EC₅₀ values of 2 nM in apoptosis assays correlated with tumor regression in xenograft models .
Key Research Gaps and Recommendations
- Hybrid Molecule Design : Combine the 3-cyano group with thiazole or pyrimidine cores (e.g., as in and ) to explore dual antifungal/apoptotic mechanisms.
- In Vivo Toxicity Profiling : Conduct acute and chronic toxicity studies in rodent models, focusing on hepatic and renal endpoints.
- Crystallographic Studies : Solve the X-ray structure to elucidate conformational preferences and intermolecular interactions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
